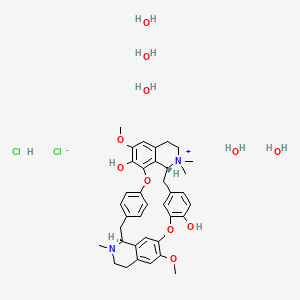
Chlorure de tubocurarine
Vue d'ensemble
Description
Nicotinic acetylcholine receptor competitive antagonist. Muscle relaxant, can be used to induce neuromuscular paralysis.
Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis.
A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.
Applications De Recherche Scientifique
Recherche sur la formation de la jonction neuromusculaire
Le chlorure de tubocurarine est utilisé en recherche neuroscientifique pour étudier ses effets sur la formation de la jonction neuromusculaire (NMJ). Il agit comme un antagoniste du récepteur de l'acétylcholine, ce qui est précieux dans les expériences de blocage des synapses, en particulier dans les systèmes de co-culture de muscles squelettiques humains et de motoneurones dérivés de cellules souches humaines .
Relaxation musculaire squelettique pendant la chirurgie
Historiquement, la tubocurarine a été utilisée pour fournir une relaxation musculaire squelettique pendant la chirurgie. Elle était utilisée en conjonction avec un anesthésique pour faciliter les procédures chirurgicales en relaxant les muscles, ce qui était essentiel pour les opérations nécessitant une immobilité et pour prévenir les mouvements musculaires réflexes .
Études du mécanisme d'action
Le mécanisme d'action de la tubocurarine est un sujet d'intérêt pharmacologique. Elle exerce des effets de blocage neuromusculaire en inhibant l'activité de l'acétylcholine aux récepteurs nicotiniques post-synaptiques. Son effet antagoniste compétitif réversible réduit la probabilité d'activation par l'acétylcholine en s'associant et en se dissociant de ces récepteurs .
Développement de nouveaux relaxants musculaires
Le composé a ouvert la voie au développement de nouveaux relaxants musculaires non dépolarisants. En tant que substituts de la tubocurarine, de nouveaux relaxants musculaires tels que le vécuronium, l'ammonium, l'atracurium, le cis-atracurium et le chlorure de mivacurium à action courte sont actuellement utilisés de préférence en raison de leurs profils améliorés .
Études historiques du poison de flèche
Le this compound est également étudié pour son utilisation historique comme poison de flèche. Cet aspect intéresse les chercheurs qui étudient l'ethnobotanique et l'histoire de l'utilisation par les peuples indigènes de composés naturels pour la chasse et la guerre .
Mécanisme D'action
Target of Action
Tubocurarine chloride primarily targets the post-synaptic nicotinic receptors . These receptors are crucial for the transmission of signals in the nervous system. They are activated by the neurotransmitter acetylcholine (ACh), which triggers muscle contractions .
Mode of Action
Tubocurarine chloride exerts its effects by inhibiting acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors . By repeatedly associating and dissociating from these receptors, it reduces the probability of activation via ACh . This prevents depolarization of the affected nerves , distinguishing it from other neuromuscular blocking agents and earning it the label of a "non-depolarizing neuromuscular blocker" .
Biochemical Pathways
The primary biochemical pathway affected by tubocurarine chloride is the neuromuscular transmission pathway . By blocking the action of ACh at the neuromuscular junction, it prevents the transmission of signals from nerves to muscles . This leads to muscle relaxation and paralysis .
Pharmacokinetics
Tubocurarine chloride is administered intravenously, resulting in 100% bioavailability . It has a protein binding of 50% and an elimination half-life of 1-2 hours .
Result of Action
The primary result of tubocurarine chloride’s action is skeletal muscle relaxation . By preventing the depolarization of nerves, it inhibits muscle contractions . This makes it useful for inducing muscle paralysis during surgeries .
Action Environment
The action of tubocurarine chloride can be influenced by various environmental factors. For instance, its effectiveness can be reduced in patients with conditions that alter the number or sensitivity of nicotinic receptors . Additionally, its stability and efficacy can be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIZITXEJNQAQK-GGDSLZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930274 | |
| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6989-98-6, 57-94-3 | |
| Record name | Tubocurarine chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tubocurarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBOCURARINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900961Z8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




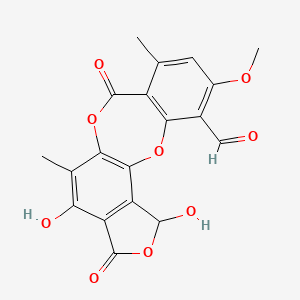
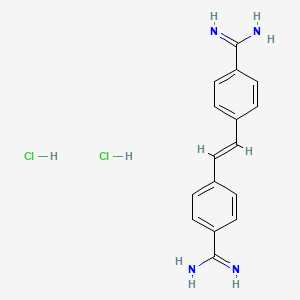
![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)
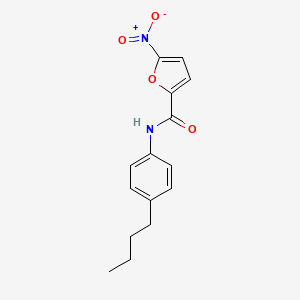

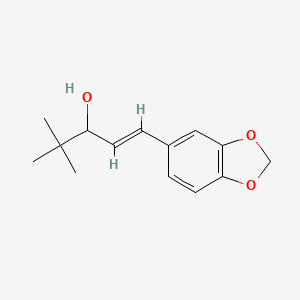
![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)
![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)
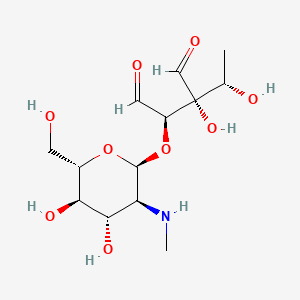

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)

